molecular formula C15H15N3O4 B154355 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide CAS No. 136544-11-1

2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide

Cat. No. B154355
M. Wt: 301.3 g/mol
InChI Key: GOTJEXSHEQBBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide, commonly known as DMNO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMNO is a nitric oxide (NO) donor, which means it can release NO in a controlled manner. This property makes it a useful tool for researchers investigating the role of NO in various biological processes.

Mechanism Of Action

DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide releases 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in a controlled manner, which activates the guanylyl cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.

Biochemical And Physiological Effects

DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has also been found to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages And Limitations For Lab Experiments

DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide is a useful tool for researchers investigating the role of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in various biological processes. Its controlled release of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide allows for precise manipulation of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide levels, which can help elucidate the mechanisms underlying 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide-mediated signaling pathways. However, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has some limitations, including its potential toxicity and instability in aqueous solutions.

Future Directions

There are several future directions for research involving DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide. One area of interest is the development of novel 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide-releasing compounds that are more stable and less toxic than DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide. Another area of interest is the investigation of the role of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in the regulation of mitochondrial function and energy metabolism. Additionally, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in these areas.
In conclusion, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its controlled release of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide makes it a useful tool for investigating the role of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in various biological processes. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. However, further research is needed to fully understand the potential of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in these areas.

Scientific Research Applications

DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been extensively studied for its potential applications in various fields of research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

CAS RN

136544-11-1

Product Name

2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide

Molecular Formula

C15H15N3O4

Molecular Weight

301.3 g/mol

IUPAC Name

2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine

InChI

InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3

InChI Key

GOTJEXSHEQBBSV-UHFFFAOYSA-N

SMILES

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C

Canonical SMILES

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C

Other CAS RN

136544-11-1

synonyms

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide
2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide
YM 934
YM-934
YM934

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of N,N-dimethylformamide was dissolved 2.66 g of 3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine followed by addition of 1.02 g of sodium hydride (60% in oil) and the mixture was stirred at room temperature for 30 minutes. Then, 2.77 g of 2-bromopyridine N-oxide hydrochloride was added with ice-cooling and, after the evolution of heat had subsided, the mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured in water and extracted with ethyl acetate. The organic layer was separated and dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure and the residue was chromatographed on a silica gel column using chloroform as the eluent to give crude 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.77 g
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reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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